molecular formula C11H16O4 B2801569 Diethyl 2-cyclobutylidenemalonate CAS No. 41589-41-7

Diethyl 2-cyclobutylidenemalonate

Cat. No.: B2801569
CAS No.: 41589-41-7
M. Wt: 212.245
InChI Key: SPHQMIKQDGNIAL-UHFFFAOYSA-N
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Description

Diethyl 2-cyclobutylidenemalonate is a chemical compound with the CAS Number: 41589-41-7 . It has a molecular weight of 212.25 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H16O4 . The InChI code for this compound is 1S/C11H16O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h3-7H2,1-2H3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Cascade Michael-Alkylation Reactions : Diethyl benzylidenemalonates, similar in structure to Diethyl 2-cyclobutylidenemalonate, are used in cascade Michael-alkylation reactions with chloroacetophenones, facilitated by K2CO3. This method synthesizes diethyl trans-2,3-disubstituted 1,1-cyclopropane-dicarboxylates under mild conditions, confirmed by X-ray crystallography (Yang, Hua, & Shen, 2009).

Crystal Structure and Hirshfeld Surface Analysis

  • Crystal Structure Analysis : Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a compound related to this compound, has been analyzed for its crystal structure, forming approximately orthogonal columns of stacked molecules. This study helps understand the molecular arrangement and interactions (Coughlin, de Bruyn, Kilgour, & Benjamin, 2019).

Chemical Reactions and Intermediates

  • Reactions with α-aminoazoles : Diethyl benzylidenemalonate undergoes cyclocondensations with various α-aminoazoles, leading to the formation of functionally substituted hydrogenated pyrazolo-, triazolo-pyrimidin-5-ones, and pyrimido-benzimidazol-2-one. These reactions are significant for synthesizing various heterocyclic compounds (Lipson et al., 2007).

Pharmaceutical Research

  • Synthesis of Anticancer Drug Intermediates : Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of this compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its structure is found in many kinase inhibitors, highlighting its role in cancer treatment research (Xiong et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, structurally related to this compound, has been studied as a corrosion inhibitor for mild steel in hydrochloric acid. It shows promising inhibition efficiency, beneficial for industrial pickling processes (Gupta et al., 2017).

Properties

IUPAC Name

diethyl 2-cyclobutylidenepropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHQMIKQDGNIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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